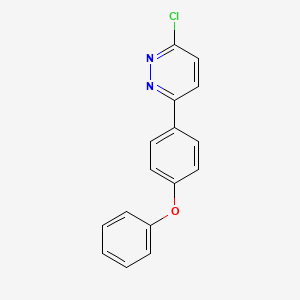
3-クロロ-6-(4-フェノキシフェニル)ピリダジン
説明
科学的研究の応用
抗菌作用
3-クロロ-6-(4-フェノキシフェニル)ピリダジン: は、抗菌剤としての可能性について研究されています。 ピリダジン誘導体は、抗菌作用を含む幅広い薬理作用を示すことが知られています 。この化合物は、合成して様々な細菌および真菌株に対して試験することで、微生物の増殖を阻害する有効性を調べることができます。
抗うつ作用および抗不安作用
ピリダジン骨格は、多くの抗うつ薬および抗不安薬を含む多くの化合物に見られる共通の特徴です 。3-クロロ-6-(4-フェノキシフェニル)ピリダジンの研究では、気分調節および不安障害に関与する中枢神経系受容体または取り込みトランスポーターに対する作用の可能性を探ることができます。
降圧作用
ピリダジン誘導体は、降圧効果を示しており、新しい血圧降下薬の開発候補となっています 。3-クロロ-6-(4-フェノキシフェニル)ピリダジンは、心臓血管機能を調節し、高血圧を軽減する能力について調査することができます。
抗がん活性
3-クロロ-6-(4-フェノキシフェニル)ピリダジンの構造は、抗がん活性の可能性を示唆しています。 その有効性は、in vitroおよびin vivo研究を通じて評価することで、腫瘍の増殖と増殖を阻害する能力を調べることができます 。
抗血小板作用および抗凝固作用
ピリダジン誘導体は、血小板凝集抑制および抗凝固作用と関連付けられており、血栓症の予防に不可欠です 。研究では、3-クロロ-6-(4-フェノキシフェニル)ピリダジンが血小板凝集と血液凝固経路にどのように影響するかを重点的に調べることができます。
農薬用途
ピリダジン環は、市販されているいくつかの農薬に存在します。3-クロロ-6-(4-フェノキシフェニル)ピリダジンは、除草作用、殺虫作用、殺菌作用の可能性について調べることができ、農業向けの新しい製品の開発につながる可能性があります 。
作用機序
Target of Action
Pyridazine derivatives, a category to which this compound belongs, have been found to exhibit a wide range of pharmacological activities
Mode of Action
It’s known that many pyridazinone derivatives, which include this compound, have their mechanism of action based on their capacity to inhibit calcium ion influx, which is required for the activation of certain biological processes .
Biochemical Pathways
Pyridazinone derivatives have been associated with a plethora of activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, suggesting that the effects of this compound could be diverse .
生化学分析
Biochemical Properties
3-Chloro-6-(4-phenoxyphenyl)pyridazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between 3-Chloro-6-(4-phenoxyphenyl)pyridazine and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission . Additionally, 3-Chloro-6-(4-phenoxyphenyl)pyridazine has shown potential interactions with other biomolecules, such as reactive oxygen species, influencing oxidative stress pathways .
Cellular Effects
The effects of 3-Chloro-6-(4-phenoxyphenyl)pyridazine on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. By inhibiting acetylcholinesterase, 3-Chloro-6-(4-phenoxyphenyl)pyridazine can alter nerve impulse transmission, leading to changes in cellular behavior and function . Furthermore, this compound has been shown to affect gene expression related to oxidative stress responses, potentially impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 3-Chloro-6-(4-phenoxyphenyl)pyridazine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit acetylcholinesterase is a key aspect of its molecular mechanism. By binding to the active site of the enzyme, 3-Chloro-6-(4-phenoxyphenyl)pyridazine prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft . This inhibition can result in prolonged nerve impulses and altered neuronal communication. Additionally, the compound’s interaction with reactive oxygen species suggests a role in modulating oxidative stress pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(4-phenoxyphenyl)pyridazine have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 3-Chloro-6-(4-phenoxyphenyl)pyridazine remains stable under controlled conditions, but its degradation products can influence cellular responses . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and persistent oxidative stress, which can lead to cumulative cellular damage .
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(4-phenoxyphenyl)pyridazine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, 3-Chloro-6-(4-phenoxyphenyl)pyridazine can induce toxic effects, including severe oxidative stress and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without toxicity .
Metabolic Pathways
3-Chloro-6-(4-phenoxyphenyl)pyridazine is involved in several metabolic pathways, particularly those related to oxidative stress and neurotransmission. The compound interacts with enzymes such as acetylcholinesterase and reactive oxygen species, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the production and degradation of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chloro-6-(4-phenoxyphenyl)pyridazine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in neural tissues, where it exerts its inhibitory effects on acetylcholinesterase . Additionally, 3-Chloro-6-(4-phenoxyphenyl)pyridazine can be transported across cell membranes through passive diffusion and active transport mechanisms . Its distribution within the body is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3-Chloro-6-(4-phenoxyphenyl)pyridazine is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and synaptic vesicles of neural cells . This localization is facilitated by targeting signals and post-translational modifications that direct 3-Chloro-6-(4-phenoxyphenyl)pyridazine to specific cellular compartments . The compound’s presence in these subcellular regions allows it to effectively inhibit acetylcholinesterase and modulate oxidative stress pathways .
特性
IUPAC Name |
3-chloro-6-(4-phenoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-16-11-10-15(18-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFMLGCMNUVKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



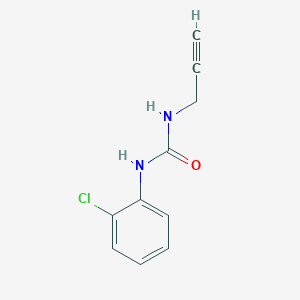
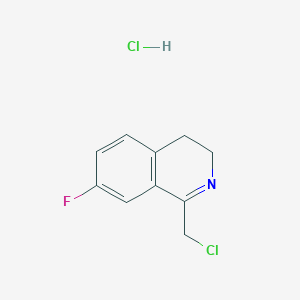
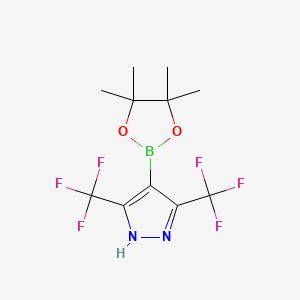


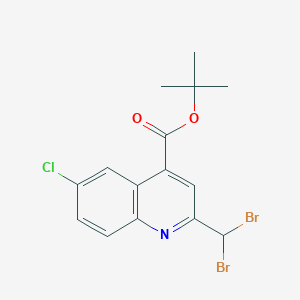
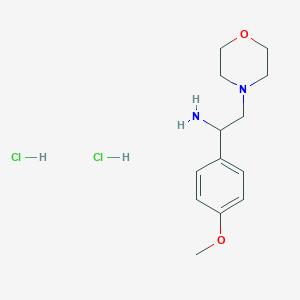
![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)
![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)


![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)

